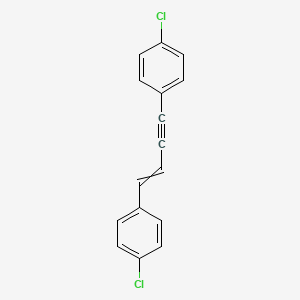
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) is an organic compound with the molecular formula C16H12Cl2 This compound is characterized by the presence of a buten-3-yne linkage between two 4-chlorobenzene rings
Méthodes De Préparation
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) typically involves the coupling of 4-chlorobenzene derivatives with buten-3-yne intermediates. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene rings, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Addition: The buten-3-yne linkage can undergo addition reactions with halogens or hydrogen halides, resulting in the formation of dihalo or haloalkene derivatives.
Applications De Recherche Scientifique
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) can be compared with similar compounds such as:
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): This compound lacks the chlorine atoms, resulting in different reactivity and applications.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): The presence of methyl groups instead of chlorine atoms alters the compound’s electronic properties and reactivity.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene): The fluorine atoms provide different steric and electronic effects compared to chlorine, influencing the compound’s behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
136612-81-2 |
|---|---|
Formule moléculaire |
C16H10Cl2 |
Poids moléculaire |
273.2 g/mol |
Nom IUPAC |
1-chloro-4-[4-(4-chlorophenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C16H10Cl2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H |
Clé InChI |
XSDMORYYUPHIAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)



![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
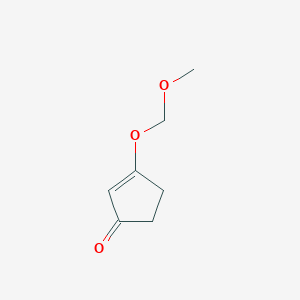
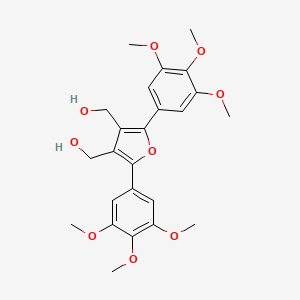
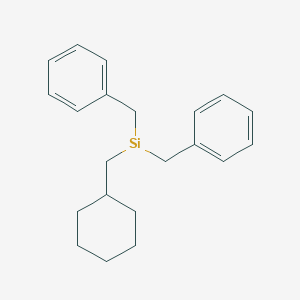
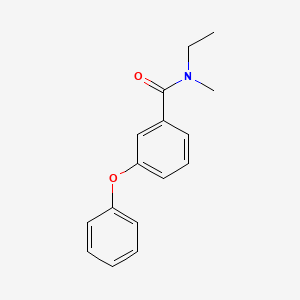
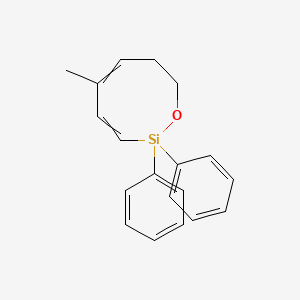
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
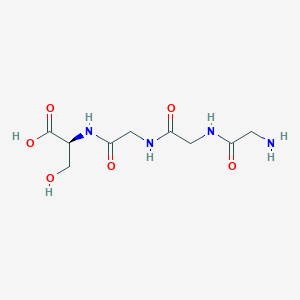
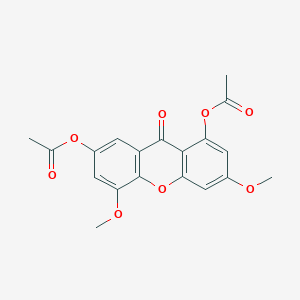
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
